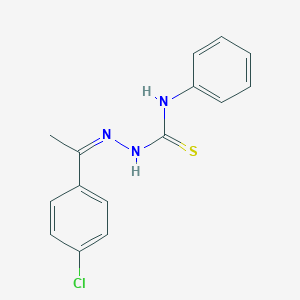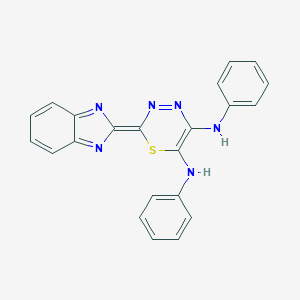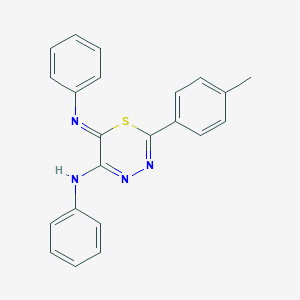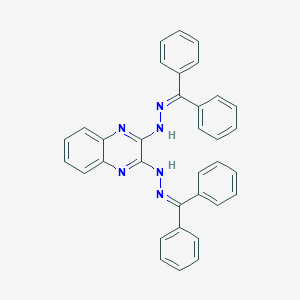
1-(4-chlorophenyl)ethanone N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloroacetophenone 4-phenyl thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. . This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone typically involves the reaction of 4’-chloroacetophenone with 4-phenyl thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 4’-Chloroacetophenone 4-phenyl thiosemicarbazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloroacetophenone 4-phenyl thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazones.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. The compound may also interact with metal ions, forming complexes that disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroacetophenone 4-ethyl-3-thiosemicarbazone: Similar in structure but with an ethyl group instead of a phenyl group.
Thiochromanone-based thiosemicarbazones: These compounds have shown higher cytotoxicity against certain cancer cell lines compared to 4’-Chloroacetophenone 4-phenyl thiosemicarbazone.
Uniqueness
4’-Chloroacetophenone 4-phenyl thiosemicarbazone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable metal complexes and its potential anticancer activity make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C15H14ClN3S |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
1-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11- |
Clave InChI |
APWYTJSHGGPJOA-WQRHYEAKSA-N |
SMILES isomérico |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)


![N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone](/img/structure/B307221.png)
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)
